
(R)-Dodec-2-en-1,5-olide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Dodec-2-en-1,5-olide is a chiral lactone compound with a unique structure that includes a twelve-carbon chain and an enone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Dodec-2-en-1,5-olide typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of a hydroxy acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the production of ®-Dodec-2-en-1,5-olide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as distillation or chromatography, to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Dodec-2-en-1,5-olide can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the enone group can be reduced to form saturated lactones.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, saturated lactones, and various substituted lactones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-Dodec-2-en-1,5-olide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the fragrance industry due to its pleasant odor and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of ®-Dodec-2-en-1,5-olide involves its interaction with specific molecular targets. The enone group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
(S)-Dodec-2-en-1,5-olide: The enantiomer of ®-Dodec-2-en-1,5-olide, which may have different biological activities due to its distinct stereochemistry.
Dodec-2-en-1,5-olide: The racemic mixture of both enantiomers.
Other Lactones: Compounds such as γ-butyrolactone and δ-valerolactone, which have different ring sizes and chemical properties.
Uniqueness: ®-Dodec-2-en-1,5-olide is unique due to its specific chiral configuration, which can result in distinct interactions with biological molecules compared to its enantiomer or other lactones. This uniqueness makes it valuable in asymmetric synthesis and as a potential lead compound in drug discovery.
Propriétés
Numéro CAS |
152398-49-7 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
(2R)-2-heptyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h7,10-11H,2-6,8-9H2,1H3/t11-/m1/s1 |
Clé InChI |
XPTXKXKPWKNYKB-LLVKDONJSA-N |
SMILES isomérique |
CCCCCCC[C@@H]1CC=CC(=O)O1 |
SMILES canonique |
CCCCCCCC1CC=CC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
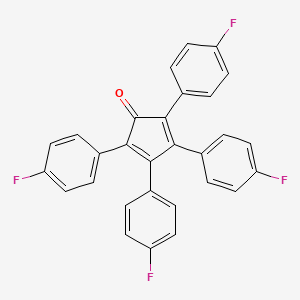
![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)
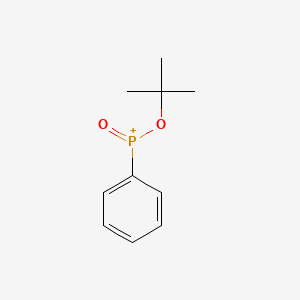
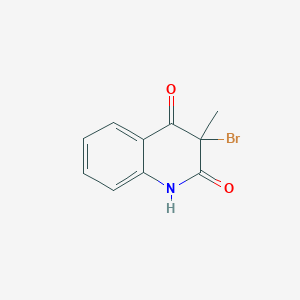
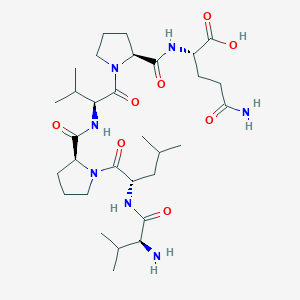
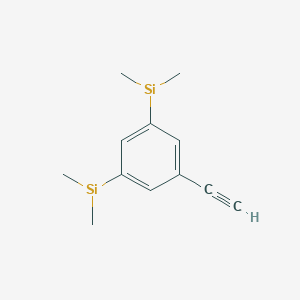
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
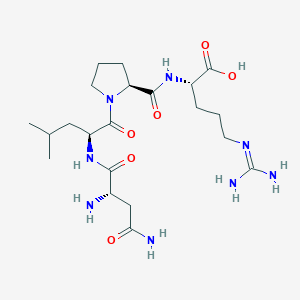
![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
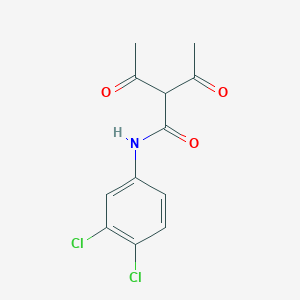
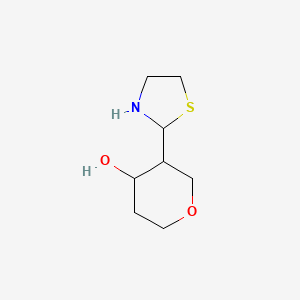
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
